4-Isopropoxy-3-(methoxymethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropoxy-3-(methoxymethyl)benzaldehyde is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound is characterized by the presence of an isopropoxy group and a methoxymethyl group attached to a benzaldehyde core. It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Introduction of Isopropoxy Group: The isopropoxy group can be introduced through an etherification reaction using isopropyl alcohol and an acid catalyst.
Introduction of Methoxymethyl Group: The methoxymethyl group can be introduced via a methylation reaction using methanol and a suitable methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxy-3-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl and isopropoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Isopropoxy-3-(methoxymethyl)benzoic acid.
Reduction: 4-Isopropoxy-3-(methoxymethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Isopropoxy-3-(methoxymethyl)benzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-3-(methoxymethyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The isopropoxy and methoxymethyl groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Isopropoxybenzaldehyde: Lacks the methoxymethyl group, which may affect its reactivity and applications.
3-Methoxymethylbenzaldehyde: Lacks the isopropoxy group, which may influence its chemical properties and uses.
4-Methoxybenzaldehyde: Contains a methoxy group instead of an isopropoxy group, leading to different reactivity and applications.
Uniqueness
4-Isopropoxy-3-(methoxymethyl)benzaldehyde is unique due to the presence of both isopropoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.
Properties
IUPAC Name |
3-(methoxymethyl)-4-propan-2-yloxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)15-12-5-4-10(7-13)6-11(12)8-14-3/h4-7,9H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMBCJDHVZKHBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=O)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.